molecular formula C5H10ClNS B14510085 4-(Chloromethyl)thiomorpholine CAS No. 62723-48-2

4-(Chloromethyl)thiomorpholine

Cat. No.: B14510085
CAS No.: 62723-48-2
M. Wt: 151.66 g/mol
InChI Key: YAWLLDYAGTVHCQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)thiomorpholine is an organic compound with the molecular formula C5H10ClNS It is a derivative of thiomorpholine, where a chloromethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)thiomorpholine typically involves the reaction of thiomorpholine with chloromethylating agents. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group onto the thiomorpholine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)thiomorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the thiomorpholine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

4-(Chloromethyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)thiomorpholine involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

    Thiomorpholine: The parent compound without the chloromethyl group.

    4-(Hydroxymethyl)thiomorpholine: A derivative with a hydroxymethyl group instead of a chloromethyl group.

    4-(Methylthio)thiomorpholine: A derivative with a methylthio group.

Comparison: 4-(Chloromethyl)thiomorpholine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications. Compared to thiomorpholine, the chloromethyl derivative can participate in a wider range of chemical reactions, making it a versatile intermediate in synthetic chemistry. The presence of the chloromethyl group also enhances its potential biological activity, making it a valuable compound for medicinal research .

Properties

IUPAC Name

4-(chloromethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNS/c6-5-7-1-3-8-4-2-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWLLDYAGTVHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737989
Record name 4-(Chloromethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62723-48-2
Record name 4-(Chloromethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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